Benzydamine N-oxide hydrogen maleate is a chemical compound derived from benzydamine, a non-steroidal anti-inflammatory drug. This compound is primarily recognized for its role in the metabolism of benzydamine, which undergoes N-oxygenation through the action of flavin-containing monooxygenases (FMOs). The hydrogen maleate salt form enhances its solubility and stability, making it suitable for various scientific applications.
Benzydamine N-oxide hydrogen maleate is classified as a metabolite of benzydamine and falls under the broader category of N-oxygenated compounds. It is significant in pharmacology due to its implications in drug metabolism and therapeutic effects.
The synthesis of benzydamine N-oxide can be achieved through several methods, primarily involving enzymatic biotransformation. One effective approach utilizes immobilized enzymes, specifically human flavin-containing monooxygenase 3 (FMO3), in conjunction with glucose dehydrogenase to facilitate the conversion of benzydamine to its N-oxide form.
Benzydamine N-oxide hydrogen maleate has a complex molecular structure characterized by an aromatic amine group that has undergone oxidation. The presence of the maleate moiety contributes to its solubility.
Benzydamine N-oxide participates in various biochemical pathways primarily involving its formation from benzydamine via N-oxygenation. This reaction is catalyzed by FMOs, which introduce an oxygen atom into the nitrogen atom of the amine group.
The mechanism of action for benzydamine N-oxide involves its role as a metabolite that may contribute to the pharmacological effects of benzydamine. The compound is believed to exhibit anti-inflammatory properties similar to its parent drug.
Research indicates that the metabolic pathways involving benzydamine N-oxide are critical for understanding the drug's efficacy and safety profile. Studies have shown that variations in metabolic rates among different species can affect the pharmacokinetics of benzydamine and its metabolites .
Relevant analyses indicate that understanding these properties is crucial for optimizing formulations involving benzydamine N-oxide hydrogen maleate for therapeutic use.
Benzydamine N-oxide hydrogen maleate has several applications in scientific research:
Benzydamine N-oxide hydrogen maleate (Chemical name: 1-Benzyl-3-(3-dimethylaminopropoxy)-1H-indazole N-oxide hydrogen maleate) is the dominant oxidative metabolite of the nonsteroidal anti-inflammatory drug benzydamine. Hepatic biotransformation via flavin-containing monooxygenases (FMOs), particularly FMO3, converts >60% of administered benzydamine into this polar metabolite in humans [3] [9]. In vivo studies in rats demonstrate that unconjugated Benzydamine N-oxide constitutes the primary urinary excretion product (exceeding 70% of recovered metabolites), highlighting its metabolic significance [6]. The reaction proceeds via NADPH-dependent oxygen transfer to benzydamine’s tertiary amine group, forming a highly water-soluble N-oxide that facilitates renal clearance [3]. This biotransformation is conserved across mammalian species, though relative contributions of FMO isoforms vary significantly [5].
Table 1: Metabolic Fate of Benzydamine in Mammalian Systems
Species | Primary Metabolic Pathway | Major Urinary Metabolite | Relative Contribution of N-oxidation |
---|---|---|---|
Human | FMO3-mediated N-oxidation | Benzydamine N-oxide | >60% |
Rat | FMO1/FMO3-mediated N-oxidation | Benzydamine N-oxide (unconjugated) | >70% |
Rabbit | FMO1-mediated N-oxidation | Benzydamine N-oxide | ~50% |
Dog | FMO1-mediated N-oxidation | Benzydamine N-oxide | >65% |
Benzydamine N-oxide formation serves as a selective marker reaction for FMO3 activity in human liver due to distinct kinetic and biochemical properties:
FMO3 Catalysis: Exhibits high affinity for benzydamine (Km = 64.0 ± 8.0 µM) and optimal activity at alkaline pH (pH 8.4). Metabolism is strongly inhibited by FMO-specific agents like methimazole (competitive inhibition) and heat pretreatment (45°C for 5 min without NADPH), which abolishes >95% of activity [3] [9]. Recombinant human FMO3 shows a catalytic efficiency (Vmax/Km) of 0.45 min⁻¹µM⁻¹, substantially exceeding that of other FMO isoforms (FMO4: <0.025 min⁻¹µM⁻¹; FMO5: negligible) [9].
CYP2C9 Contribution: Although primarily an FMO3 substrate, benzydamine undergoes minor N-demethylation via CYP2C9 (and CYP2D6) to form N-desmethyl benzydamine. This pathway demonstrates contrasting kinetics (higher Km > 200 µM) and optimal activity at neutral pH (pH 7.4) [2] . CYP-mediated demethylation is selectively inhibited by quinidine and 1-aminobenzotriazole, but unaffected by FMO inhibitors [3].
Diagnostic Utility: The differential inhibition profile (methimazole vs. quinidine) and pH-dependent activity provide a robust in vitro assay to distinguish FMO3 from CYP contributions in human liver microsomes [2] [3]. Genetic polymorphisms in FMO3 (e.g., K158 variant) significantly reduce benzydamine N-oxidation velocity (Vmax reduced by >50% in homozygous carriers), confirming its value in pharmacogenetic studies [3].
Table 2: Enzymatic Characteristics of Benzydamine N-oxidation vs. N-demethylation
Parameter | FMO3-mediated N-oxidation | CYP2C9-mediated N-demethylation |
---|---|---|
Optimal pH | 8.4 | 7.4 |
Km (µM) | 64.0 ± 8.0 | >200 |
Vmax (nmol/min/mg) | 6.9 ± 0.5 (HLM) | <1.0 (HLM) |
Primary Inhibitor | Methimazole (competitive) | Quinidine (CYP2D6 selective) |
Heat Sensitivity | Highly sensitive (45°C, 5 min) | Resistant |
Genetic Influence | Strong (FMO3 polymorphisms) | Minimal |
The pharmacokinetic behavior of Benzydamine N-oxide directly modulates benzydamine's therapeutic efficacy through three mechanisms:
Enterohepatic Recirculation: Conjugated metabolites (likely glucuronides) of benzydamine undergo biliary excretion, followed by intestinal deconjugation and reabsorption. This process prolongs systemic exposure to benzydamine, as liberated parent drug can be re-metabolized to the N-oxide [6].
Inflammation-Dependent Distribution: In carrageenan-induced rat paw edema models, Benzydamine N-oxide accumulates significantly in inflamed tissues at concentrations 3-fold higher than in plasma. This preferential partitioning suggests activated transport or altered tissue permeability at inflammation sites [6].
Bioactivation Pathway: Orally administered Benzydamine N-oxide hydrogen maleate demonstrates ~67% of the anti-edematous activity and equivalent analgesic efficacy compared to equimolar benzydamine. This activity stems from systemic reduction back to the parent drug in vivo, effectively serving as a prodrug reservoir [6] [8]. Pharmacokinetic simulations using humanized-liver mice reveal species-dependent clearance differences: humanized models show 100-fold lower clearance estimates than control mice, correlating with higher plasma N-oxide/parent drug ratios observed in humans [1]. These interspecies disparities necessitate careful translation of preclinical metabolite data.
Table 3: Pharmacokinetic Parameters of Benzydamine N-oxide in Disease Models
Parameter | Healthy Rats | Inflammation Model (Carrageenan) | Human Simulation (PBPK) |
---|---|---|---|
Plasma Tmax (h) | 1.5 | 2.0 | 1.8 (simulated) |
Tissue Penetration (AUCtissue/plasma) | 0.8 (muscle) | 3.1 (inflamed paw) | Not determined |
Metabolic Clearance (mL/min/kg) | 15.2 | 9.8 | 0.15 (humanized mice) |
Relative Anti-edematous Activity | Not applicable | 67% (vs. parent drug) | Not applicable |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7